molecular formula C6H11NO2 B085826 2-(Cyclopropylamino)propanoic acid CAS No. 10250-97-2

2-(Cyclopropylamino)propanoic acid

Cat. No. B085826
CAS RN: 10250-97-2
M. Wt: 129.16 g/mol
InChI Key: DOGKAHAEQCHFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylamino)propanoic acid (CPP) is a non-proteinogenic amino acid that has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. CPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to modulate GABA receptors in the brain, leading to potential applications in the treatment of neurological disorders such as epilepsy and anxiety.

Mechanism Of Action

2-(Cyclopropylamino)propanoic acid acts as a GABA receptor modulator, specifically targeting the GABA-A receptor. 2-(Cyclopropylamino)propanoic acid binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA, leading to increased inhibition of neuronal activity in the brain.

Biochemical And Physiological Effects

2-(Cyclopropylamino)propanoic acid has been found to have a number of biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of GABA-A receptor activity, increased GABA release, and inhibition of glutamate release. 2-(Cyclopropylamino)propanoic acid has also been found to have antioxidant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

2-(Cyclopropylamino)propanoic acid has several advantages for use in lab experiments, including its ability to modulate GABA-A receptor activity and its potential therapeutic applications in the treatment of neurological disorders. However, 2-(Cyclopropylamino)propanoic acid also has limitations, including its potential toxicity and the need for further studies to determine optimal dosages and treatment protocols.

Future Directions

There are several potential future directions for research on 2-(Cyclopropylamino)propanoic acid, including further studies on its potential therapeutic applications in the treatment of neurological disorders, as well as its potential use as a neuroprotective agent. Other areas of research could include the development of novel 2-(Cyclopropylamino)propanoic acid derivatives with improved pharmacokinetic properties and the investigation of the molecular mechanisms underlying 2-(Cyclopropylamino)propanoic acid's effects on GABA-A receptors. Additionally, further studies are needed to determine the optimal dosages and treatment protocols for 2-(Cyclopropylamino)propanoic acid in both animal models and human subjects.

Synthesis Methods

2-(Cyclopropylamino)propanoic acid can be synthesized through a variety of methods, including the reaction of cyclopropylamine with acrylonitrile followed by hydrolysis, or the reaction of cyclopropylamine with acrylamide followed by reduction. Another common method involves the reaction of cyclopropylamine with acryloyl chloride followed by hydrolysis.

Scientific Research Applications

2-(Cyclopropylamino)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. Studies have shown that 2-(Cyclopropylamino)propanoic acid can modulate GABA receptors in the brain, leading to anxiolytic and anticonvulsant effects. 2-(Cyclopropylamino)propanoic acid has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

2-(cyclopropylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGKAHAEQCHFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)propanoic acid

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